molecular formula C18H17N5O2 B4451793 4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one

4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one

Cat. No.: B4451793
M. Wt: 335.4 g/mol
InChI Key: KDVWMHMEODQXNH-UHFFFAOYSA-N
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Description

4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one is a complex organic compound that features a pyridyl group, a piperazine ring, and a hydrophthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the pyridyl piperazine intermediate. This intermediate is then reacted with a hydrophthalazinone derivative under specific conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with the piperazine ring are often used in medicinal chemistry for their pharmacological properties.

    Hydrophthalazinone derivatives: These compounds are known for their diverse biological activities.

Uniqueness

4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one is unique due to its combination of the pyridyl, piperazine, and hydrophthalazinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazine-1-carbonyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-14-6-2-1-5-13(14)16(20-21-17)18(25)23-11-9-22(10-12-23)15-7-3-4-8-19-15/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVWMHMEODQXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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